Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
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Overview
Description
Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that features a fused imidazo-pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-oxoacetate with phenylhydrazine to form an intermediate, which then undergoes cyclization with a suitable aldehyde or ketone to yield the desired product. The reaction conditions often include the use of a catalyst, such as acetic acid, and heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce tetrahydro derivatives with varying degrees of saturation.
Scientific Research Applications
Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate: This compound has a similar structure but with a pyridine ring instead of a pyrazine ring.
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: Another related compound with a quinoline ring system.
Uniqueness
Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is unique due to its specific ring structure and the presence of both phenyl and ethyl ester groups. This combination of features contributes to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
ethyl 8-oxo-6-phenyl-6,7-dihydro-5H-imidazo[1,2-a]pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-2-21-15(20)12-9-18-8-11(10-6-4-3-5-7-10)17-14(19)13(18)16-12/h3-7,9,11H,2,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFFVFGGIXHFCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CC(NC(=O)C2=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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